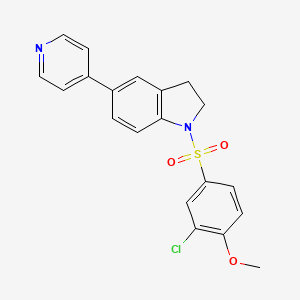

![molecular formula C16H12ClN3OS B2611798 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide CAS No. 392241-85-9](/img/structure/B2611798.png)

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Scientific Research Applications

Antimicrobial and Antiviral Properties

- One study detailed the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. The compounds showed moderate activity against pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Sah et al., 2014).

- Another research synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their antiviral activity. Some derivatives exhibited anti-tobacco mosaic virus activity, showcasing the antiviral potential of these compounds (Chen et al., 2010).

Anticancer Applications

- Research into the synthesis, characterization, and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating the pyrazole moiety as anticancer agents identified compounds with promising anticancer activity. These compounds showed concentration-dependent cellular growth inhibitory effects against the breast carcinoma cell line MCF-7 (Gomha et al., 2015).

Structural and Electronic Properties

- A study focusing on the structural and electronic properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole compared observed data with DFT calculations. This research provides insights into the electronic properties and potential applications of such compounds in materials science (Kerru et al., 2019).

Synthetic Methodologies and Chemical Reactions

- Synthesis and characterization of various thiadiazole derivatives have been extensively studied, with methodologies aiming at improving the efficiency of synthesis and understanding the chemical behavior of these compounds. These studies contribute to the broader application of thiadiazole derivatives in medicinal chemistry and other fields (Yu et al., 2014).

Future Directions

The future directions for research on “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide” could include further exploration of its potential biological activities, such as its antiviral and antitubercular activities . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties could also be beneficial.

Mechanism of Action

Thiadiazoles

Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their wide range of biological activities, including antiviral, anti-inflammatory, and antineoplastic properties .

Benzamides

Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are known to exhibit a wide range of biological activities and are often used as a core structure in medicinal chemistry .

Chlorophenyl groups

Chlorophenyl groups are aromatic compounds where one or more hydrogen atoms on the phenyl ring are replaced by chlorine atoms. They are often used in medicinal chemistry due to their ability to enhance the lipophilicity and thus the cell membrane permeability of the compounds .

Properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS/c1-10-3-2-4-12(9-10)14(21)18-16-20-19-15(22-16)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPGMEVKMWCLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2611715.png)

![2-[[1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2611716.png)

![1-[(4-Methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2611717.png)

![1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2611720.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2611724.png)

![2-[(2-Formylphenoxy)methyl]benzonitrile](/img/structure/B2611728.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2611736.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2611737.png)

![6-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2611738.png)